N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride
Description
N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a chloro-substituted aromatic ring, and an ether linkage, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O3.2ClH/c1-3-8-23-17-15(18)11-14(12-16(17)21-2)13-19-4-5-20-6-9-22-10-7-20;;/h3,11-12,19H,1,4-10,13H2,2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVCGXCXMAWPQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCCN2CCOCC2)Cl)OCC=C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Cl3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-2-morpholin-4-ylethanamine typically involves multiple steps, starting with the preparation of the chloro-substituted aromatic ring This can be achieved through chlorination of a methoxy-substituted benzene derivativeFinally, the morpholine ring is introduced through a nucleophilic substitution reaction, followed by the formation of the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-2-morpholin-4-ylethanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methoxy-substituted phenylmethylmorpholine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while substitution of the chloro group can produce various substituted phenylmethylmorpholine derivatives .
Scientific Research Applications
N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-2-morpholin-4-ylethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-2-morpholin-4-ylethanamine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Similar Compounds
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine: Shares structural similarities with the chloro and methoxy groups but differs in the presence of a pyridine ring.
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Contains a chloro and methoxy-substituted aromatic ring but has a different functional group arrangement.
Uniqueness
N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-2-morpholin-4-ylethanamine is unique due to its combination of a morpholine ring, chloro-substituted aromatic ring, and ether linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
